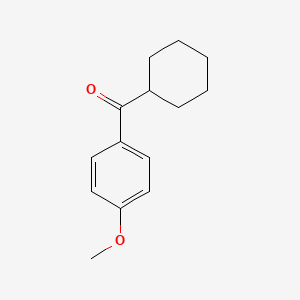

Cyclohexyl 4-methoxyphenyl ketone

Description

The exact mass of the compound Cyclohexyl 4-methoxyphenyl ketone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclohexyl 4-methoxyphenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexyl 4-methoxyphenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAQFEDKGYXCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20322877 | |

| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-80-9 | |

| Record name | NSC402217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9): Synthesis, Characterization, and Applications in Drug Discovery

This document provides an in-depth technical overview of Cyclohexyl 4-methoxyphenyl ketone, a chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its analytical characterization, and its potential as a valuable scaffold in modern drug development programs.

Core Compound Profile & Spectroscopic Signature

Cyclohexyl 4-methoxyphenyl ketone, also known as 4-cyclohexylcarbonyl-1-methoxybenzene, is an aromatic ketone featuring a cyclohexyl group and a methoxy-substituted phenyl ring.[1] This unique combination of a lipophilic aliphatic ring and an electron-rich aromatic system makes it a compelling starting point for synthetic diversification.

Physicochemical Properties

A summary of the compound's key identifiers and properties is presented below.

| Property | Value | Reference |

| CAS Number | 7469-80-9 | [1] |

| Molecular Formula | C₁₄H₁₈O₂ | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| IUPAC Name | Cyclohexyl(4-methoxyphenyl)methanone | |

| Purity (Typical) | ≥95% | [2] |

Predicted Spectroscopic Data

The structural identity of a synthesized batch of Cyclohexyl 4-methoxyphenyl ketone is unequivocally confirmed through a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data, which serves as a benchmark for laboratory characterization.

-

Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is expected to appear at a lower wavenumber than a simple aliphatic ketone, typically in the range of 1685–1690 cm⁻¹ .[3][4] Other significant absorptions will include C-H stretches from the cyclohexyl and aromatic rings just below 3000 cm⁻¹ and a characteristic C-O stretch for the methoxy group's aryl ether linkage.

-

¹H NMR Spectroscopy: The proton NMR spectrum should be highly informative. We anticipate a sharp singlet for the methoxy (–OCH₃) protons around δ 3.8-3.9 ppm . The aromatic protons will appear as two distinct doublets due to the para-substitution pattern, characteristic of an AA'BB' system. The protons ortho to the carbonyl group will be downfield (approx. δ 7.8-8.0 ppm ), while the protons ortho to the methoxy group will be upfield (approx. δ 6.9-7.0 ppm ). The cyclohexyl protons will present as a series of complex multiplets between δ 1.2 and 3.2 ppm , with the alpha-proton (adjacent to the carbonyl) being the most deshielded.

-

¹³C NMR Spectroscopy: The carbon spectrum will be defined by the carbonyl carbon peak, expected far downfield around δ 195-200 ppm . The methoxy carbon will give a signal near δ 55 ppm .[5] The aromatic carbons will show four distinct signals, and the six carbons of the cyclohexyl ring will appear in the aliphatic region.

-

Mass Spectrometry (MS): The electron ionization mass spectrum should display a clear molecular ion (M⁺) peak at m/z = 218 . Key fragmentation patterns would include the formation of the stable 4-methoxybenzoyl cation at m/z = 135 (resulting from cleavage of the cyclohexyl group) and a peak at m/z = 77 corresponding to the phenyl group. This fragmentation is a self-validating feature of the compound's structure.

Synthesis: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable method for preparing Cyclohexyl 4-methoxyphenyl ketone is the Friedel-Crafts acylation of anisole.[6] This classic electrophilic aromatic substitution reaction is efficient and utilizes readily available starting materials.[7]

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of cyclohexanecarbonyl chloride, making the carbonyl carbon susceptible to nucleophilic attack by the electron-rich anisole ring. The methoxy group of anisole is an activating, ortho-para directing group; the para-product is sterically favored and typically forms as the major product.[8][9]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Cyclohexyl 4-methoxyphenyl ketone.

Detailed Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve cyclohexanecarbonyl chloride (1.0 equivalent) and anisole (1.05 equivalents) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acid and salts.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Analytical Workflow for Structural Verification

Confirming the identity and purity of the final compound is paramount. A sequential analytical workflow ensures that the material meets the standards required for subsequent research and development.

Caption: A standard analytical workflow for product characterization.

Applications in Drug Discovery and Medicinal Chemistry

While Cyclohexyl 4-methoxyphenyl ketone itself may not be a therapeutic agent, its constituent parts represent important pharmacophores and structural motifs in medicinal chemistry. This makes it an exceptionally valuable building block for creating libraries of novel compounds for biological screening.

The 4-Methoxybenzoyl Moiety: A Privileged Scaffold

The 4-methoxybenzoyl core is found in numerous biologically active molecules. For instance, derivatives of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[11][12] These compounds have demonstrated the ability to arrest cancer cells in the G2/M phase of the cell cycle and can circumvent certain types of multidrug resistance.[11] The 4-methoxybenzamide scaffold is also a key component in compounds investigated for antiviral and antimicrobial properties.[10]

The Cyclohexyl Group: A Lipophilicity and Binding Modulator

The cyclohexyl group is frequently incorporated into drug candidates to enhance their lipophilicity.[13] This property is critical for improving membrane permeability and oral bioavailability. Furthermore, its three-dimensional, non-polar structure can engage in favorable van der Waals interactions within the hydrophobic pockets of target proteins, thereby increasing binding affinity and potency. Cyclohexyl ketone derivatives are used in the synthesis of various pharmaceuticals, including antihistamines.[14]

A Versatile Intermediate for Drug Development

By combining these two moieties, Cyclohexyl 4-methoxyphenyl ketone serves as an ideal starting point for generating diverse chemical libraries. The ketone functionality is a versatile chemical handle that can be readily transformed into other functional groups (alcohols, amines, heterocycles), allowing for extensive Structure-Activity Relationship (SAR) studies.

Caption: Role of the title compound in a drug discovery pipeline.

Safety and Handling

Commercial suppliers indicate that Cyclohexyl 4-methoxyphenyl ketone should be handled with care. It is listed as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed or in contact with skin.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

NIST. (n.d.). Cyclopropyl 4-methoxyphenyl ketone. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Gangjee, A., et al. (2011). Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed. Retrieved from [Link]

-

Lam, H. W., & Guiry, P. J. (n.d.). Mechanistic study. Cy=cyclohexyl, PMP=p‐methoxyphenyl. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

-

NCBI. (n.d.). Cyclohexanone. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). FR2620444A1 - Cyclohexyl phenyl ketone derivatives, process for their preparation and their use as synthesis intermediates.

-

PubMed Central. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structure of 1-(Cyano (4-methoxyphenyl) methyl) cyclohexyl Acetate. Retrieved from [Link]

-

NIH. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Quora. (2017). How to prepare methyl cyclohexyl ketone. Retrieved from [Link]

-

Vertec BioSolvents. (2022). What is Cyclohexanone Used For?. Retrieved from [Link]

-

Course Hero. (2006). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

-

SpectraBase. (n.d.). N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-4-methoxy-benzamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-anisyl methyl ketone 1-(p-methoxyphenyl)-2-propanone. Retrieved from [Link]

-

DTU Research Database. (n.d.). The Manganese-Catalyzed Cross-Coupling Reaction. Retrieved from [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubChem. (n.d.). (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

MOLBASE. (n.d.). cyclohexyl-(4-methoxyphenyl)methanone price & availability. Retrieved from [Link]

Sources

- 1. cyclohexyl-(4-methoxyphenyl)methanone price & availability - MOLBASE [molbase.com]

- 2. 7469-80-9 Cas No. | Cyclohexyl-(4-methoxyphenyl)methanone | Apollo [store.apolloscientific.co.uk]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rsc.org [rsc.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CAS 119-60-8: Cyclohexyl ketone | CymitQuimica [cymitquimica.com]

- 14. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]

An In-Depth Technical Guide to the Spectral Analysis of Cyclohexyl 4-Methoxyphenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed analysis of the spectral data for cyclohexyl 4-methoxyphenyl ketone (CAS No. 7469-80-9), a key chemical intermediate. Through an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers researchers and drug development professionals a foundational understanding of the structural characterization of this compound. The causality behind experimental choices and the interpretation of spectral features are explained to provide field-proven insights. This document serves as a practical reference for the unequivocal identification and characterization of cyclohexyl 4-methoxyphenyl ketone.

Introduction

Cyclohexyl 4-methoxyphenyl ketone, with the molecular formula C₁₄H₁₈O₂, is an aromatic ketone that incorporates a cyclohexyl ring and a 4-methoxyphenyl group. Its structural features make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent research and development.

This guide presents a multi-faceted analytical approach, leveraging ¹H NMR, ¹³C NMR, IR, and MS to provide a complete spectral signature of cyclohexyl 4-methoxyphenyl ketone.

Molecular Structure and Key Spectroscopic Features

The molecular structure of cyclohexyl 4-methoxyphenyl ketone is fundamental to understanding its spectral data. The key structural components are the cyclohexyl ring, the carbonyl group (ketone), and the para-substituted methoxybenzene ring.

Figure 1. Molecular Structure of Cyclohexyl 4-methoxyphenyl ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of cyclohexyl 4-methoxyphenyl ketone is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and cyclohexyl protons.

Table 1: Predicted ¹H NMR Spectral Data for Cyclohexyl 4-methoxyphenyl Ketone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons ortho to C=O |

| ~6.90 | Doublet | 2H | Aromatic protons meta to C=O |

| ~3.85 | Singlet | 3H | Methoxy group (-OCH₃) protons |

| ~3.20 | Multiplet | 1H | Cyclohexyl proton alpha to C=O |

| ~1.80-1.20 | Multiplets | 10H | Remaining cyclohexyl protons |

-

Aromatic Protons: The para-substitution on the benzene ring results in a characteristic AA'BB' system. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear downfield (~7.90 ppm), while the protons meta to the carbonyl group (and ortho to the electron-donating methoxy group) are more shielded and appear upfield (~6.90 ppm).[1]

-

Methoxy Protons: A sharp singlet at approximately 3.85 ppm is indicative of the three equivalent protons of the methoxy group.[1]

-

Cyclohexyl Protons: The proton on the carbon alpha to the carbonyl group is the most deshielded of the cyclohexyl protons and is expected to appear as a multiplet around 3.20 ppm. The remaining ten protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for Cyclohexyl 4-methoxyphenyl Ketone

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Carbonyl carbon (C=O) |

| ~163 | Aromatic carbon attached to -OCH₃ |

| ~132 | Aromatic carbons ortho to C=O |

| ~130 | Aromatic carbon attached to C=O |

| ~113 | Aromatic carbons meta to C=O |

| ~55 | Methoxy carbon (-OCH₃) |

| ~45 | Cyclohexyl carbon alpha to C=O |

| ~29 | Cyclohexyl carbons |

| ~26 | Cyclohexyl carbons |

| ~25 | Cyclohexyl carbon |

-

Carbonyl Carbon: The ketone carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically around 200 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group is highly shielded and appears around 163 ppm. The carbons ortho and meta to the carbonyl group have distinct chemical shifts as indicated in the table.

-

Aliphatic Carbons: The methoxy carbon gives a signal around 55 ppm. The cyclohexyl carbons appear in the upfield region, with the alpha-carbon being the most downfield of this group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies for Cyclohexyl 4-methoxyphenyl Ketone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1575, ~1510 | Medium-Strong | C=C aromatic ring stretches |

| ~1250, ~1030 | Strong | C-O stretch (aryl ether) |

| ~2930, ~2850 | Medium-Strong | C-H stretch (cyclohexyl) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~840 | Strong | p-disubstituted benzene C-H bend |

The most characteristic band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretch of the aryl ketone, expected around 1670 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone. The presence of the 4-methoxyphenyl group is confirmed by the strong C-O stretching bands and the out-of-plane C-H bending for a para-substituted ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For cyclohexyl 4-methoxyphenyl ketone (C₁₄H₁₈O₂), the molecular weight is 218.29 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group.

Figure 2. Predicted major fragmentation pathways for cyclohexyl 4-methoxyphenyl ketone.

-

Molecular Ion (M⁺): A peak at m/z 218 corresponding to the intact molecule radical cation.

-

Acylium Ion Fragment: A prominent peak at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ fragment, is expected from the cleavage of the bond between the carbonyl carbon and the cyclohexyl ring. This is often the base peak in the spectrum of aryl ketones.

-

Cyclohexyl Cation Fragment: A peak at m/z 83, corresponding to the [C₆H₁₁]⁺ fragment, would arise from the alternative cleavage of the bond between the carbonyl carbon and the aromatic ring.

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of cyclohexyl 4-methoxyphenyl ketone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc or dissolve the sample in a suitable solvent (e.g., chloroform) for analysis in a solution cell. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of cyclohexyl 4-methoxyphenyl ketone. The predicted spectral data presented in this guide, based on the known effects of its constituent functional groups, offer a reliable reference for researchers. By following the outlined experimental protocols, scientists can confidently verify the identity and purity of this important chemical intermediate, ensuring the robustness of their synthetic and developmental endeavors.

References

-

Liu, Y. & Tang, L. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2850. [Link]

-

DEA Diversion Control Division. (2011). 4-Methoxyphencyclidine: An Analytical Profile. Microgram Journal, 8(2), 39-42. [Link]

-

NIST. (n.d.). Methanone, (4-methoxyphenyl)phenyl-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility of Cyclohexyl 4-Methoxyphenyl Ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone physical property that dictates its behavior in various systems. For a molecule like cyclohexyl 4-methoxyphenyl ketone, an understanding of its solubility profile in a range of organic solvents is paramount for its synthesis, purification, formulation, and potential application. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this aromatic ketone, empowering researchers to make informed decisions in their scientific endeavors. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer a predictive modeling approach using Hansen Solubility Parameters.

The Molecular Architecture of Cyclohexyl 4-Methoxyphenyl Ketone and its Implications for Solubility

Cyclohexyl 4-methoxyphenyl ketone is a molecule characterized by a blend of polar and non-polar functionalities. Its structure consists of a polar carbonyl group (C=O), a moderately polar methoxy-substituted phenyl ring, and a non-polar cyclohexyl group. This combination of features suggests a nuanced solubility behavior.

The core principle of "like dissolves like" provides a foundational qualitative prediction.[1] The large non-polar surface area contributed by the cyclohexyl and phenyl rings suggests a favorable interaction with non-polar solvents. Conversely, the polar carbonyl and methoxy groups will have some affinity for polar solvents. Therefore, we can anticipate that cyclohexyl 4-methoxyphenyl ketone will exhibit greater solubility in non-polar or moderately polar organic solvents and limited solubility in highly polar solvents like water. This is consistent with the observed behavior of similar structures, such as cyclohexyl phenyl ketone, which is more soluble in non-polar organic solvents like hexane and toluene.[2]

A Theoretical Framework for Predicting Solubility: Hansen Solubility Parameters

To move beyond qualitative predictions, we can employ a more quantitative approach using Hansen Solubility Parameters (HSP). This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] These three parameters can be plotted in a three-dimensional "Hansen space." The underlying principle is that substances with similar HSP values (i.e., those that are close to each other in Hansen space) are likely to be miscible.

The distance (Ra) between the HSP coordinates of a solute (in this case, cyclohexyl 4-methoxyphenyl ketone) and a solvent can be calculated using the following equation:

Table 1: Hansen Solubility Parameters (HSP) for Common Organic Solvents (in MPa½)

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

| Xylene | 17.6 | 1.0 | 3.1 |

Data compiled from various sources.[1][5]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. It is crucial to distinguish thermodynamic solubility from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true equilibrium solubility.[5][6]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation, and the concentration of the solute in the solution is at its maximum. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

-

Cyclohexyl 4-methoxyphenyl ketone (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of cyclohexyl 4-methoxyphenyl ketone and place it into a vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[7][8] It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of cyclohexyl 4-methoxyphenyl ketone of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered sample from the solubility experiment using a validated analytical method.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid and straightforward method for quantification. A calibration curve of absorbance versus concentration is constructed from the standard solutions, and the concentration of the unknown sample is determined from this curve.[7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly for complex mixtures or when the solute has a weak UV absorbance. A calibration curve is generated by plotting the peak area against the concentration of the standard solutions. The concentration of the sample is then determined from its peak area.[9][10]

-

-

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Data Presentation and Interpretation

The experimentally determined solubility of cyclohexyl 4-methoxyphenyl ketone should be reported in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature. It is recommended to perform each measurement in triplicate to ensure reproducibility and to report the mean and standard deviation.

Table 2: Hypothetical Solubility Data for Cyclohexyl 4-Methoxyphenyl Ketone at 25 °C

| Solvent | Solvent Polarity | Predicted Solubility (Qualitative) | Experimental Solubility (g/100mL) |

| Hexane | Non-polar | High | To be determined |

| Toluene | Non-polar | High | To be determined |

| Dichloromethane | Polar aprotic | Moderate to High | To be determined |

| Ethyl Acetate | Polar aprotic | Moderate | To be determined |

| Acetone | Polar aprotic | Moderate | To be determined |

| Isopropanol | Polar protic | Low to Moderate | To be determined |

| Methanol | Polar protic | Low | To be determined |

| Water | Polar protic | Very Low | To be determined |

Causality Behind Experimental Choices and Self-Validation

The choice of the shake-flask method is deliberate; it is designed to measure the true thermodynamic equilibrium solubility, which is a fundamental, compound-specific property.[9] The extended equilibration time is necessary to overcome any kinetic barriers to dissolution and to ensure that the system has reached a stable state. The use of a constant temperature is critical, as solubility is temperature-dependent.[2]

The protocol includes a self-validating step: the time-to-equilibrium study. By demonstrating that the measured solubility does not change significantly between, for example, 24 and 48 hours, the researcher can be confident that equilibrium has been achieved. Furthermore, the use of a validated analytical method with a proper calibration curve ensures the accuracy and reliability of the concentration measurement.

Diagram 2: Logic of Self-Validating Protocol

Caption: Self-validation of solubility equilibrium.

Conclusion

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of cyclohexyl 4-methoxyphenyl ketone in organic solvents. By combining theoretical principles with a detailed, self-validating experimental protocol, researchers can generate high-quality, reliable solubility data. This information is invaluable for a wide range of applications, from process chemistry and purification to formulation development in the pharmaceutical industry. The methodologies outlined herein are designed to be adaptable and can serve as a standard operating procedure for the characterization of this and other novel chemical entities.

References

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

- Mobley, D. L., & Wymer, K. L. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(21), 10475-10512.

- Kumar, L., Suhas, B. S., Pai, K. G., & Verma, R. (2017). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library, Der Pharmacia Lettre, 9(3), 11-15.

-

Solubility of Things. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

Shapiro, A. B. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? ResearchGate. Retrieved from [Link]

-

Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

-

Queen's University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Ordóñez, S., et al. (2002). Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography.

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. Retrieved from [Link]

- Kumar, L., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 8(10), 1341-1344.

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

-

PubChem. (n.d.). [4-(3-Methoxyphenyl)cyclohexyl]methanol. Retrieved from [Link]

-

PubChem. (n.d.). (1-Hydroxycyclohexyl)(4-methoxyphenyl)acetonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. Retrieved from [Link]

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. rjptonline.org [rjptonline.org]

- 9. improvedpharma.com [improvedpharma.com]

- 10. pharmaguru.co [pharmaguru.co]

An In-Depth Technical Guide to the Discovery and History of Cyclohexyl Aromatic Ketones

Introduction: The Understated Importance of a Versatile Scaffold

In the vast landscape of organic chemistry, certain molecular motifs possess a unique combination of structural simplicity and synthetic versatility that elevates them to cornerstone status in the development of complex functional molecules. Cyclohexyl aromatic ketones, a class of compounds characterized by a carbonyl group bridging a cyclohexyl and an aromatic ring, represent one such scaffold. While perhaps not as immediately recognizable as some other functional groups, their strategic importance in medicinal chemistry, materials science, and industrial applications is undeniable. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key applications of cyclohexyl aromatic ketones, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from decades of practical application.

A Historical Perspective: From Friedel-Crafts to Modern Methodologies

The story of cyclohexyl aromatic ketones is intrinsically linked to the development of one of organic chemistry's most powerful bond-forming reactions: the Friedel-Crafts acylation. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a direct method for attaching an acyl group to an aromatic ring using a Lewis acid catalyst, typically aluminum chloride. While the initial discovery did not involve cyclohexyl moieties, it laid the essential groundwork for their eventual synthesis.

The late 19th and early 20th centuries saw a surge in the exploration of alicyclic chemistry. While the first synthesis of the related hydrocarbon, cyclohexylbenzene, was achieved in 1899, and the cyclic ketone 2-methylcyclohexanone was first prepared in 1906, the precise first synthesis of a cyclohexyl aromatic ketone is less definitively documented in readily available historical accounts. However, it is evident that the application of the well-established Friedel-Crafts acylation to cyclohexanecarbonyl chloride and an aromatic substrate would have been a logical and early extension of this chemistry.

The traditional Friedel-Crafts acylation, while revolutionary, is not without its drawbacks. The requirement of stoichiometric amounts of aluminum chloride, which complexes with the product ketone, and the generation of corrosive hydrogen chloride gas, pose challenges for large-scale, environmentally benign synthesis. These limitations have spurred the development of a diverse array of alternative and improved synthetic strategies.

Synthetic Methodologies: A Chemist's Toolkit

The synthesis of cyclohexyl aromatic ketones can be approached through several strategic disconnections, with the choice of method often dictated by substrate scope, desired scale, and environmental considerations.

The Workhorse: Friedel-Crafts Acylation

The reaction of an aromatic compound with cyclohexanecarbonyl chloride in the presence of a Lewis acid remains the most common and direct route to cyclohexyl aromatic ketones.

Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The resonance stabilization of the acylium ion prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of Cyclohexyl Phenyl Ketone via Friedel-Crafts Acylation

-

Materials: Anhydrous aluminum chloride, dry benzene, cyclohexanecarbonyl chloride, dichloromethane (anhydrous), hydrochloric acid (concentrated), ice, diethyl ether, 10% sodium hydroxide solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add cyclohexanecarbonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add dry benzene (1.0 eq) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 10% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization to afford cyclohexyl phenyl ketone.

-

Grignard and Organolithium Reactions

An alternative approach involves the reaction of an organometallic reagent with a suitable electrophile.

-

Cyclohexyl Grignard Reagent + Aromatic Nitrile: The reaction of cyclohexylmagnesium bromide with an aromatic nitrile, followed by acidic hydrolysis, yields the corresponding cyclohexyl aromatic ketone. This method is particularly useful when the aromatic ring is sensitive to the harsh conditions of Friedel-Crafts reactions.

-

Aryl Organolithium + Cyclohexanecarboxylic Acid Derivative: The reaction of an aryllithium species with cyclohexanecarbonyl chloride or a cyclohexanecarboxamide can also be employed.

Oxidation of Secondary Alcohols

The oxidation of a secondary alcohol, specifically a cyclohexyl(aryl)methanol, provides a direct route to the target ketone. This is often the final step in a multi-step synthesis where the alcohol is prepared via a Grignard reaction between an aromatic aldehyde and a cyclohexyl Grignard reagent, or vice versa.

Diagram of a Multi-step Synthesis via Grignard Reaction and Oxidation:

Caption: Synthesis of Cyclohexyl Phenyl Ketone via Grignard Reagent.

Modern and Greener Alternatives

Recognizing the environmental impact of traditional methods, research has focused on developing more sustainable synthetic routes.

-

Catalytic Decarboxylative Coupling: A one-step synthesis of cyclohexyl phenyl ketone has been reported via the catalyzed decarboxylation reaction of benzoic acid and cyclohexanecarboxylic acid using transition metal oxide catalysts. This method avoids the use of acyl chlorides and large quantities of Lewis acids.

-

Diels-Alder/Hydrogenation/Acylation Sequence: An industrially relevant synthesis of cyclohexyl phenyl ketone starts from 1,3-butadiene and acrylic acid, which undergo a Diels-Alder reaction. The resulting cyclohexenecarboxylic acid is then hydrogenated, chlorinated, and subjected to a Friedel-Crafts reaction in a one-pot sequence.

Applications in Drug Development and Beyond

The cyclohexyl aromatic ketone motif is a privileged scaffold in medicinal chemistry, contributing to the pharmacological activity of several important drugs.

Central Nervous System (CNS) Active Agents

-

Tetrazepam and other Benzodiazepines: Derivatives of cyclohexyl phenyl ketone are key intermediates in the synthesis of benzodiazepines, a class of drugs with anxiolytic, sedative, and muscle relaxant properties. For instance, 5-chloro-2-aminobenzoylcyclohexane is a precursor to the muscle relaxant tetrazepam. The synthesis involves the reaction of a substituted aminophenyl cyclohexyl ketone with an amino acid derivative to form the characteristic seven-membered diazepine ring.

Table 1: Key Intermediates in Benzodiazepine Synthesis

| Intermediate | Structure | Target Drug | Therapeutic Class |

| 5-Chloro-2-aminobenzoylcyclohexane | (Structure to be visualized) | Tetrazepam | Muscle Relaxant |

| 2-Amino-5-nitrobenzoylcyclohexane | (Structure to be visualized) | Nitrazepam analogue precursors | Anxiolytic, Sedative |

Photoinitiators in Polymer Chemistry

1-Hydroxycyclohexyl phenyl ketone is a widely used photoinitiator for the UV curing of inks, coatings, and adhesives. Upon exposure to UV light, it undergoes photocleavage to generate free radicals, which then initiate polymerization.

Agrochemicals

Cyclohexane derivatives, including those containing ketone functionalities, have been investigated for their herbicidal properties, particularly for gramineous crops. The lipophilic cyclohexyl group can enhance the compound's ability to penetrate plant cuticles.

Analytical Characterization and Data

The structural elucidation and purity assessment of cyclohexyl aromatic ketones rely on standard analytical techniques.

Table 2: Spectroscopic and Physical Data for Cyclohexyl Phenyl Ketone

| Property | Value |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Melting Point | 55-57 °C |

| Boiling Point | 154 °C at 26 mmHg |

| ¹H NMR (CDCl₃, δ ppm) | 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 3.25 (m, 1H), 1.2-2.0 (m, 10H) |

| ¹³C NMR (CDCl₃, δ ppm) | 204.5, 136.5, 132.8, 128.5, 128.0, 45.5, 29.5, 26.0, 25.8 |

| IR (KBr, cm⁻¹) | 1680 (C=O stretch) |

| Mass Spectrum (m/z) | 188 (M+), 105 (base peak), 77 |

Data compiled from various sources, including commercial supplier data and spectral databases.

Conclusion and Future Outlook

Cyclohexyl aromatic ketones, born from the foundational principles of electrophilic aromatic substitution, have evolved from laboratory curiosities to indispensable building blocks in modern chemistry. Their synthesis, while still often relying on the classic Friedel-Crafts acylation, is increasingly benefiting from greener and more efficient methodologies. The continued importance of this scaffold in pharmaceuticals, materials, and other industrial applications ensures that the development of novel synthetic routes and applications for cyclohexyl aromatic ketones will remain an active and fruitful area of research. As we move towards a future of more sustainable and precise chemical synthesis, the story of this versatile ketone is far from over.

References

-

Cyclohexylbenzene - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved January 27, 2026, from [Link]

-

Show the reaction for making cyclohexyl methyl ketone from bromocyclohexane. - Study.com. (n.d.). Retrieved January 27, 2026, from [Link]

Quantum Chemical Calculations for Cyclohexyl 4-Methoxyphenyl Ketone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone, a molecule of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical applications of computational chemistry to elucidate the electronic structure, spectroscopic properties, and reactivity of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for molecular characterization. We will explore the application of Density Functional Theory (DFT) and Hartree-Fock (HF) methods, detailing the selection of appropriate basis sets and functionals. Key molecular properties such as optimized geometry, Mulliken charges, Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap, and vibrational frequencies will be calculated and analyzed. The guide provides step-by-step protocols for performing these calculations using common quantum chemistry software packages and for visualizing the results.

Introduction: The Significance of Cyclohexyl 4-Methoxyphenyl Ketone and the Power of In Silico Analysis

Cyclohexyl 4-methoxyphenyl ketone (CAS 7469-80-9) is a bicyclic aromatic ketone with a molecular formula of C14H18O2.[1] Its structure, featuring a cyclohexyl ring and a 4-methoxyphenyl group attached to a carbonyl moiety, imparts a unique combination of steric and electronic properties. This makes it a valuable scaffold in drug discovery and a building block in organic synthesis. Understanding the molecule's three-dimensional conformation, electron distribution, and reactivity is paramount for predicting its biological activity, designing derivatives with improved properties, and optimizing synthetic routes.

Quantum chemical calculations offer a powerful and cost-effective avenue to explore the molecular landscape at the atomic level. By solving the Schrödinger equation (or its approximations), we can obtain a wealth of information that complements and guides experimental studies. In the context of drug development, these calculations can predict a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, its interaction with biological targets, and its spectroscopic signatures. This in-depth technical guide will walk you through the process of performing and interpreting quantum chemical calculations for cyclohexyl 4-methoxyphenyl ketone.

Theoretical Foundations: Choosing the Right Computational Tools

The selection of an appropriate theoretical method and basis set is a critical first step in any quantum chemical investigation. This choice is always a compromise between computational cost and accuracy. For a molecule of the size of cyclohexyl 4-methoxyphenyl ketone, two primary methods are widely employed: Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Hartree-Fock (HF) Theory: A Foundational Ab Initio Method

Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[2][3] It treats electron-electron repulsion in an average way, neglecting electron correlation.[4] While computationally less demanding than more advanced methods, HF often provides a good starting point for geometry optimizations and can be a reasonable method for predicting certain molecular properties. However, its neglect of electron correlation can lead to inaccuracies, particularly for systems with significant electron delocalization.

Density Functional Theory (DFT): A Pragmatic and Powerful Approach

Density Functional Theory has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. In practice, the exact form of the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation, is unknown and must be approximated.

A plethora of exchange-correlation functionals are available, each with its own strengths and weaknesses. For organic molecules like cyclohexyl 4-methoxyphenyl ketone, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional for a broad range of chemical systems.[6]

Basis Sets: The Building Blocks of Molecular Orbitals

Both HF and DFT methods represent molecular orbitals as linear combinations of a set of pre-defined mathematical functions known as basis functions. The collection of these basis functions is called a basis set. The size and flexibility of the basis set directly impact the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational time.

Pople-style basis sets, such as 6-31G(d,p), are commonly used for organic molecules. The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for a more flexible and accurate description of bonding. For more demanding calculations, larger basis sets like the correlation-consistent basis sets of Dunning (e.g., cc-pVTZ) can be employed.

Practical Implementation: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for performing quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone using a generic quantum chemistry software package (e.g., Gaussian, ORCA).[1][7]

Molecular Structure Input

The first step is to generate the 3D coordinates of cyclohexyl 4-methoxyphenyl ketone. This can be done using a molecular builder within the software package or by importing a structure from a chemical drawing program. It is crucial to ensure the correct connectivity and stereochemistry. The initial structure does not need to be perfect, as the geometry optimization step will refine it.

Caption: A generalized workflow for quantum chemical calculations.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces. A successful geometry optimization will result in a structure where the net force on each atom is close to zero.

Protocol:

-

Select the geometry optimization task.

-

Specify the theoretical method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Initiate the calculation.

-

Verify convergence: Check the output file to ensure that the optimization has converged to a stationary point.

Vibrational Frequency Analysis

A vibrational frequency analysis should always be performed after a geometry optimization.[8] This calculation serves two main purposes:

-

Confirmation of a true minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further refined.

-

Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to predict the molecule's IR spectrum, which can be compared with experimental data.

Protocol:

-

Use the optimized geometry from the previous step.

-

Select the frequency calculation task.

-

Use the same theoretical method and basis set as the optimization.

-

Run the calculation.

-

Analyze the output: Check for imaginary frequencies. Visualize the normal modes of vibration to understand the nature of the molecular motions.

Electronic Property Calculations

Once a stable geometry is obtained, various electronic properties can be calculated to gain insights into the molecule's reactivity and charge distribution.

Mulliken population analysis provides a way to estimate the partial atomic charges within a molecule. While it has known limitations, such as a strong dependence on the basis set, it can still provide a qualitative picture of the charge distribution and identify electrophilic and nucleophilic sites.

Protocol:

-

Use the optimized geometry.

-

Request a population analysis (e.g., Pop=MK in Gaussian).

-

Analyze the output to obtain the Mulliken charges for each atom.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

Protocol:

-

The HOMO and LUMO energies are typically calculated during the geometry optimization or a single-point energy calculation.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

Data Presentation and Visualization

Clear presentation and visualization of the calculated data are essential for interpretation and communication of the results.

Tabulated Data

Summarize the key quantitative results in tables for easy comparison and reference.

Table 1: Calculated Electronic Properties of Cyclohexyl 4-Methoxyphenyl Ketone

| Property | Value |

| Method | B3LYP/6-31G(d,p) |

| Total Energy (Hartree) | Value to be calculated |

| HOMO Energy (eV) | Value to be calculated |

| LUMO Energy (eV) | Value to be calculated |

| HOMO-LUMO Gap (eV) | Value to be calculated |

| Dipole Moment (Debye) | Value to be calculated |

Table 2: Selected Mulliken Atomic Charges

| Atom | Mulliken Charge (a.u.) |

| Carbonyl Carbon (C=O) | Value to be calculated |

| Carbonyl Oxygen (C=O) | Value to be calculated |

| Methoxy Oxygen (-OCH3) | Value to be calculated |

Molecular Visualization

Visualizing the molecular structure, orbitals, and vibrational modes is crucial for a deeper understanding of the computational results. Software such as GaussView, Avogadro, or IQmol can be used for this purpose.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Present a clear image of the optimized molecular structure with atoms numbered. This is essential for discussing specific bond lengths, angles, and atomic charges.

Caption: 2D representation of cyclohexyl 4-methoxyphenyl ketone with atom numbering.

Visualize the HOMO and LUMO to understand their spatial distribution. The HOMO is often localized on electron-rich regions of the molecule, while the LUMO is localized on electron-deficient regions. This visualization can provide valuable insights into the sites of electrophilic and nucleophilic attack.

Animating the calculated vibrational modes can help in assigning the peaks in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, C-H bend).

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on cyclohexyl 4-methoxyphenyl ketone. By following the outlined workflow, researchers can obtain valuable insights into the electronic structure, reactivity, and spectroscopic properties of this important molecule. The calculated data can be used to rationalize experimental observations, predict the properties of related compounds, and guide the design of new molecules with desired functionalities.

Future studies could expand on this work by:

-

Investigating the molecule's behavior in different solvents using implicit or explicit solvent models.

-

Simulating its interaction with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations.

-

Exploring the excited-state properties to understand its photochemistry.

By integrating computational chemistry with experimental research, we can accelerate the pace of discovery in drug development and materials science.

References

-

Avogadro. (n.d.). Avogadro: An open-source molecular builder and visualization tool. Retrieved from [Link]

- Neese, F. (2012). The ORCA program system.

- Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747-754.

-

MOLBASE. (n.d.). cyclohexyl-(4-methoxyphenyl)methanone. Retrieved from [Link]

- Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840.

-

Gaussian, Inc. (2016). Gaussian 16, Revision C.01. Wallingford, CT. Retrieved from [Link]

- Frisch, M. J., et al. (2016). Gaussian 16 User’s Reference. Gaussian, Inc.

- Wilson, E. B., Decius, J. C., & Cross, P. C. (1955).

- Singh, U. C., & Kollman, P. A. (1984). An approach to computing electrostatic charges for molecules.

- Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133-A1138.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of chemical physics, 98(7), 5648-5652.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785.

- Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐Consistent Molecular‐Orbital Methods. IX. An Extended Gaussian‐Type Basis for Molecular‐Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 54(2), 724-728.

- Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502-16513.

- Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.

- Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory.

- Jensen, F. (2017).

- Hehre, W. J., Radom, L., Schleyer, P. V. R., & Pople, J. A. (2003). Ab Initio Molecular Orbital Theory. John Wiley & Sons.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.

-

ORCA Forum. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexyl phenyl ketone. Retrieved from [Link]

- Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.

-

IQmol. (n.d.). IQmol: A Free Molecular Editor and Visualization Package. Retrieved from [Link]

- Ochterski, J. W. (2000). Vibrational Analysis in Gaussian. Gaussian, Inc.

- Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509.

- Levine, I. N. (2009). Quantum Chemistry.

- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.

- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH.

- Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab initio calculation of vibrational absorption and circular dichroism spectra using density functional force fields. The Journal of Physical Chemistry, 98(45), 11623-11627.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual. Retrieved from [Link]

- Wu, J. I., & Schleyer, P. V. R. (2013). Aromaticity and other bonding concepts. Pure and Applied Chemistry, 85(5), 901-909.

- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.

- Jensen, F. (2007). Atomic basis sets. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(3), 273-295.

- Helgaker, T., Jorgensen, P., & Olsen, J. (2014). Molecular electronic-structure theory. John Wiley & Sons.

- Stewart, J. J. (1989). Optimization of parameters for semiempirical methods I. Method.

- Leach, A. R. (2001). Molecular modelling: principles and applications.

- Wiberg, K. B. (1968). Application of the Pople-Santry-Segal CNDO method to the cyclopropylcarbinyl and cyclobutyl cation and to bicyclobutane. Tetrahedron, 24(3), 1083-1096.

- Head-Gordon, M. (1996). Quantum chemistry and molecular processes. The Journal of Physical Chemistry, 100(31), 13213-13225.

- Pople, J. A. (1999). Nobel Lecture: Quantum chemical models. Reviews of Modern Physics, 71(5), 1267.

- Burke, K. (2012). The ABC of DFT. The Journal of chemical physics, 136(15), 150901.

- Grimme, S. (2011). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of chemical physics, 134(15), 154104.

- Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of chemical physics, 110(13), 6158-6170.

- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.

-

Spartan. (n.d.). Wavefunction, Inc. Retrieved from [Link]

-

TURBOMOLE. (n.d.). A Program Package for Ab Initio Electronic Structure Calculations. Retrieved from [Link]

-

Dalton. (n.d.). A Molecular Electronic Structure Program. Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. CN105152884A - Preparation method of 4-methoxycyclohexanon - Google Patents [patents.google.com]

- 3. 4-Methoxyphenylacetone = 97 122-84-9 [sigmaaldrich.com]

- 4. Cyclopropyl 4-methoxyphenyl ketone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 5. FR2620444A1 - CYCLOHEXYL PHENYL KETONE DERIVATIVES, PROCESS FOR THEIR PREPARATION AND THEIR USE AS SYNTHESIS INTERMEDIATES - Google Patents [patents.google.com]

- 6. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]

- 7. Cyclopropyl 4-methoxyphenyl ketone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

Methodological & Application

Application Note & Protocol: Synthesis of (4-methoxyphenyl)(cyclohexyl)methanol via Grignard Reaction

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of (4-methoxyphenyl)(cyclohexyl)methanol through the Grignard reaction of cyclohexyl magnesium bromide with 4-methoxybenzaldehyde. The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its versatility and efficiency.[1][2] This application note details the underlying mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses potential side reactions and troubleshooting. The synthesis of diaryl and alkyl-aryl carbinols is of significant interest in medicinal chemistry and materials science, making this a highly relevant transformation.

Introduction: The Significance of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful tools in a synthetic chemist's arsenal for creating new carbon-carbon bonds. These organomagnesium halides, known as Grignard reagents, act as potent nucleophiles, attacking electrophilic carbon atoms such as those in carbonyl groups.[1][3] The reaction of a Grignard reagent with an aldehyde is a classic and reliable method for the synthesis of secondary alcohols.[2][4][5][6]

The specific reaction of cyclohexyl magnesium bromide with 4-methoxybenzaldehyde is a prime example of this transformation, yielding a secondary alcohol, (4-methoxyphenyl)(cyclohexyl)methanol. This product contains both a bulky aliphatic ring and an electron-rich aromatic moiety, structural features often found in biologically active molecules and functional materials. Understanding the nuances of this reaction is crucial for researchers aiming to synthesize analogous structures for drug discovery and materials development.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The carbon-magnesium bond in cyclohexyl magnesium bromide is highly polarized, rendering the carbon atom nucleophilic.[3] This nucleophilic carbon attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.[3][4][7] Subsequent workup with a protic solvent, typically an aqueous acid solution, protonates the alkoxide to yield the final secondary alcohol product.[1]

Caption: Mechanism of the Grignard Reaction.

Experimental Protocol

This protocol is designed for the synthesis of (4-methoxyphenyl)(cyclohexyl)methanol on a laboratory scale.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 1.2 g | 50 | Activate before use. |

| Cyclohexyl Bromide | C₆H₁₁Br | 163.07 | 7.3 g (6.1 mL) | 45 | Anhydrous. |

| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 5.4 g (4.8 mL) | 40 | Anhydrous. |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | ~150 mL | - | Must be completely dry.[8] |

| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | - | As an initiator. |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | ~50 mL | - | For quenching the reaction. |

| Saturated Aqueous NaCl (Brine) | NaCl | 58.44 | ~30 mL | - | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | For drying the organic layer. |

| 3M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For workup, to dissolve magnesium salts.[9] |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Standard glassware for extraction and distillation

-

Nitrogen or Argon gas inlet

Procedure

Part A: Preparation of Cyclohexyl Magnesium Bromide (Grignard Reagent)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for several hours and assembled while hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.[8][10] The presence of water will quench the Grignard reagent.[8][11]

-

Initiation: Place the magnesium turnings and a small crystal of iodine in the three-necked flask. Assemble the apparatus as shown in the workflow diagram below.

-

Solvent Addition: Add approximately 30 mL of anhydrous diethyl ether to the flask.

-

Reagent Addition: Dissolve the cyclohexyl bromide in 40 mL of anhydrous diethyl ether and place it in the dropping funnel. Add a small portion (about 5 mL) of the cyclohexyl bromide solution to the magnesium suspension.

-

Reaction Start: The reaction should initiate, as indicated by the disappearance of the iodine color, bubble formation, and a gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.[12]

-